Tetra-t-butyl-p-quinquephenyl
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Overview
Description
It appears as a white crystalline powder and has a molecular weight of 606.93 . This compound is notable for its use in various scientific research applications, particularly in the field of fluorescence studies.
Preparation Methods
The synthesis of tetra-t-butyl-p-quinquephenyl involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the use of gas phase ultraviolet laser-induced fluorescence, following the heating of a steel substrate by a pulsed 1.06-µm Nd:YAG laser . The fluorescence signal intensity is linear in concentration up to at least 30 monolayers and shows infrared power threshold behavior, as expected for evaporation, at approximately 0.2 J/cm² . Industrial production methods may vary, but they generally involve similar principles of controlled heating and fluorescence monitoring.
Chemical Reactions Analysis
Tetra-t-butyl-p-quinquephenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it exhibits dynamic redox behavior upon cyclic voltammetry and reversible photochemical-thermal isomerization between the quinone and diradical forms . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tetra-t-butyl-p-quinquephenyl is widely used in scientific research due to its unique fluorescence properties. It has been studied for its absorption, fluorescence, and emission anisotropy spectra, as well as quantum yields and fluorescence decay times in various solvents . This compound is particularly valuable in the study of large aromatic molecules and their behavior under different conditions. It is also used in the development of dye lasers and other photonic applications .
Mechanism of Action
The mechanism of action of tetra-t-butyl-p-quinquephenyl involves its interaction with light and subsequent fluorescence. . This property makes it useful in various fluorescence-based applications, including imaging and spectroscopy. The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb and emit light at specific wavelengths.
Comparison with Similar Compounds
Tetra-t-butyl-p-quinquephenyl can be compared to other similar compounds such as p-quaterphenyl, 4,4’‘-bis-(2-butyloctyloxy)-p-quaterphenyl, and 2,5,2’‘,5’'-tetramethyl-p-quinquephenyl . These compounds share similar fluorescence properties but differ in their molecular structures and specific applications. For example, p-quaterphenyl has a slightly lower quantum yield compared to this compound, making the latter more efficient in certain fluorescence applications .
Properties
CAS No. |
90167-52-5 |
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Molecular Formula |
C46H54 |
Molecular Weight |
606.9 g/mol |
IUPAC Name |
1,2,3,4-tetratert-butyl-5-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C46H54/c1-43(2,3)39-30-38(40(44(4,5)6)42(46(10,11)12)41(39)45(7,8)9)37-28-26-36(27-29-37)35-24-22-34(23-25-35)33-20-18-32(19-21-33)31-16-14-13-15-17-31/h13-30H,1-12H3 |
InChI Key |
BDWUGQUNTTVKND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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